3-(Dihydroxyboranyl)-5-formylbenzoic acid
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Overview
Description
3-(Dihydroxyboranyl)-5-formylbenzoic acid is an organoboron compound characterized by the presence of a boronic acid group and a formyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dihydroxyboranyl)-5-formylbenzoic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid derivative . The reaction conditions generally include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Dihydroxyboranyl)-5-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalyst, potassium carbonate, and toluene or ethanol as solvent.
Major Products:
Oxidation: 3-(Dihydroxyboranyl)-5-carboxybenzoic acid.
Reduction: 3-(Dihydroxyboranyl)-5-hydroxymethylbenzoic acid.
Substitution: Various aryl or vinyl-substituted benzoic acids.
Scientific Research Applications
3-(Dihydroxyboranyl)-5-formylbenzoic acid has diverse applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(dihydroxyboranyl)-5-formylbenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group can interact with cis-diols in biological molecules, forming stable complexes that can be used for targeted delivery or diagnostic purposes .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the formyl group, making it less versatile in certain synthetic applications.
3-Aminophenylboronic Acid: Contains an amino group instead of a formyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid:
Uniqueness: 3-(Dihydroxyboranyl)-5-formylbenzoic acid is unique due to the presence of both a boronic acid group and a formyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-borono-5-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQUTESVSLSJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)O)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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